Ethyl 3-[(2-methoxyethyl)amino]propanoate in Targeted Protein Degradation: An In-Depth Technical Guide
Ethyl 3-[(2-methoxyethyl)amino]propanoate in Targeted Protein Degradation: An In-Depth Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
The advent of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional degraders has fundamentally shifted the paradigm of drug discovery from occupancy-driven pharmacology to event-driven targeted protein degradation[1]. Within this architectural framework, the linker is not merely a passive spacer; it is a critical determinant of ternary complex formation, cell membrane permeability, and overall pharmacokinetic viability[2].
Ethyl 3-[(2-methoxyethyl)amino]propanoate (CAS: 66092-67-9) has emerged as a highly versatile, bifunctional building block in the synthesis of these advanced therapeutics. Featuring a secondary amine, a short polyethylene glycol (PEG)-like ether motif, and an orthogonal ethyl ester, this molecule provides exceptional modularity for both solution-phase and solid-phase synthesis of PROTACs[3]. This guide provides an authoritative analysis of its physicochemical properties, structural logic, and field-proven experimental workflows for its integration into drug development pipelines.
Physicochemical Profiling & Structural Logic
The utility of Ethyl 3-[(2-methoxyethyl)amino]propanoate is rooted in its highly deliberate structural composition. It acts as a "mini-PEGylated" β -alanine derivative, offering specific advantages over purely alkyl or purely PEG linkers.
Quantitative Data Summary
| Property | Value | Mechanistic Significance |
| IUPAC Name | Ethyl 3-[(2-methoxyethyl)amino]propanoate | Standardized nomenclature for regulatory filing. |
| CAS Registry Number | 66092-67-9 | Unique identifier for sourcing and IP tracking[4]. |
| Molecular Formula | C 8 H 17 NO 3 | Defines the atomic composition and mass[5]. |
| Molecular Weight | 175.23 g/mol | Low molecular weight allows for the construction of PROTACs without excessively violating Lipinski's Rule of 5[6]. |
| Functional Groups | Secondary Amine, Ether, Ethyl Ester | Enables orthogonal, bidirectional conjugation strategies. |
The Causality of Structural Design
-
The Secondary Amine: Acts as a highly nucleophilic conjugation point. Unlike primary amines, the secondary amine restricts the conformational flexibility of the resulting amide or tertiary amine bond, which can entropically favor the formation of the POI-PROTAC-E3 ternary complex[1].
-
The 2-Methoxyethyl (Mini-PEG) Motif: Purely hydrophobic alkyl linkers often suffer from poor aqueous solubility, while long PEG chains can lead to excessive polar surface area (PSA), hindering cell permeability. The single ether oxygen in the 2-methoxyethyl group strikes an optimal balance, improving solvation without severely compromising membrane crossing[2].
-
The Ethyl Propanoate (Ester) Group: Serves as a masked carboxylic acid. It remains inert during the initial N-alkylation or N-acylation of the secondary amine, allowing for step-wise, orthogonal synthesis. Once the warhead is attached, the ester can be cleanly hydrolyzed to yield a free carboxylic acid for subsequent coupling to the E3 ligase anchor[3].
Core Application: PROTAC Ternary Complex Formation
PROTACs function by hijacking the cell's endogenous ubiquitin-proteasome system (UPS). The linker's length and rigidity dictate the spatial distance between the Protein of Interest (POI) and the E3 Ubiquitin Ligase. Ethyl 3-[(2-methoxyethyl)amino]propanoate provides a concise, flexible spacer that is particularly effective when the binding pockets of the POI and E3 ligase require close proximity to induce favorable protein-protein interactions (PPIs).
Caption: Signaling pathway of PROTAC-mediated targeted protein degradation via ternary complex formation.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an analytical checkpoint to confirm causality and prevent the propagation of errors through the synthetic pipeline.
Protocol 1: Warhead Conjugation via Reductive Amination
Objective: To covalently attach a POI-targeting warhead (containing an aldehyde) to the secondary amine of the linker.
Causality of Experimental Choices: We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Cyanoborohydride (NaCNBH 3 ). STAB is milder, less toxic, and selectively reduces the iminium ion intermediate without reducing the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts.
-
Preparation: Dissolve the aldehyde-functionalized POI warhead (1.0 eq) and Ethyl 3-[(2-methoxyethyl)amino]propanoate (1.2 eq) in anhydrous Dichloroethane (DCE) under an inert argon atmosphere.
-
Imine Formation: Add glacial acetic acid (catalytic, 0.1 eq) to lower the pH to ~5, accelerating the formation of the iminium intermediate. Stir at room temperature for 2 hours.
-
Reduction: Add STAB (1.5 eq) portion-wise. Stir for 12 hours at room temperature.
-
Self-Validating Checkpoint: Withdraw a 5 μ L aliquot, quench in methanol, and analyze via LC-MS.
-
Validation: The mass spectrum must show the disappearance of the starting warhead mass and the appearance of the [M+H]+ peak corresponding to the tertiary amine conjugate. If the iminium mass persists, add an additional 0.5 eq of STAB.
-
-
Workup: Quench with saturated aqueous NaHCO 3 . Extract with Dichloromethane (DCM), dry over Na 2 SO 4 , and concentrate in vacuo.
Protocol 2: Ester Hydrolysis and E3 Ligase Anchor Coupling
Objective: To deprotect the ethyl ester and couple the resulting carboxylic acid to an amine-functionalized E3 ligase ligand (e.g., a Cereblon or VHL ligand).
Causality of Experimental Choices: Lithium Hydroxide (LiOH) in a THF/Water mixture is chosen for saponification because it provides rapid hydrolysis at room temperature, minimizing the risk of epimerizing sensitive stereocenters on the warhead. For the subsequent amide coupling, HATU is selected over EDC/NHS due to its superior efficiency in coupling sterically hindered secondary or tertiary amine-adjacent carboxylic acids[7].
-
Saponification: Dissolve the intermediate from Protocol 1 in a 3:1 mixture of THF:H 2 O. Add LiOH·H 2 O (3.0 eq). Stir at room temperature for 4 hours.
-
Acidification: Carefully acidify the mixture to pH 3 using 1M HCl. Extract the free carboxylic acid with Ethyl Acetate (EtOAc). Dry and concentrate.
-
Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes to form the active OAt ester.
-
Coupling: Add the amine-functionalized E3 ligase ligand (1.1 eq). Stir for 6 hours at room temperature.
-
Self-Validating Checkpoint: Analyze via LC-MS.
-
Validation: Look for the final PROTAC [M+H]+ mass. Critical failure mode: If LC-MS indicates a mass shift of +18 Da relative to the active ester, premature hydrolysis has occurred due to wet DMF. Ensure anhydrous solvents are used.
-
-
Purification: Purify the final PROTAC via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Caption: Step-by-step synthetic workflow for PROTAC assembly using the bifunctional linker.
Conclusion
Ethyl 3-[(2-methoxyethyl)amino]propanoate represents a highly optimized node in the chemical space of PROTAC linker design. By combining the nucleophilic predictability of a secondary amine with the orthogonal stability of an ethyl ester, it allows for rapid, high-yielding, and self-validating syntheses of targeted protein degraders. Furthermore, its embedded ether oxygen ensures that the resulting chimeric molecules maintain the delicate balance between lipophilicity and aqueous solubility required for effective cellular penetration.
References
-
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 12643415, Ethyl 3-[(2-methoxyethyl)amino]propanoate." PubChem. Available at:[Link]
-
Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, PMC (2020). Available at:[Link]
-
Demizu, Y., et al. "Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands." Bioorganic & Medicinal Chemistry, PubMed (2023). Available at:[Link]
-
Watanabe, T., et al. "Data-Driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability." JACS Au, ACS Publications (2026). Available at:[Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS: 66092-67-9 | CymitQuimica [cymitquimica.com]
- 5. Ethyl 3-[(2-methoxyethyl)amino]propanoate | C8H17NO3 | CID 12643415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]

